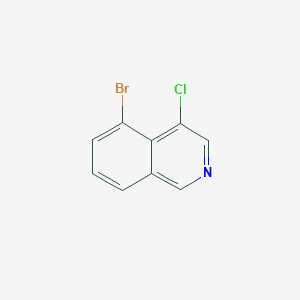
5-Bromo-4-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-4-chloroisoquinoline often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with a structure related to this compound, has been reported to involve the preparation of 2-amino-5-methylbenzoic acid followed by a series of reactions including oxidation and bromination to yield the desired compound (Cao Sheng-li, 2004). Such synthetic routes highlight the complexity and the need for precise control over reaction conditions to achieve the desired bromo-chloroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromo and chloro substituents on the isoquinoline skeleton. This structural arrangement significantly influences the reactivity and interaction of the molecule with various reagents. Studies involving related compounds, such as the vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline, provide insights into the effect of halogen substituents on the electronic and geometric properties of the molecule. These studies often employ techniques like FTIR, FT-Raman spectra, and DFT calculations to elucidate the structure (V. Arjunan et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its halogen substituents. For instance, halogenated isoquinolines undergo reactions involving nucleophilic substitution, where the halogen atom can be replaced by another nucleophile. Such reactivity is crucial for further modifications and derivatization of the isoquinoline core. Studies on related molecules, such as the reactions of 4-haloisoquinolines with amide ion in ammonia, demonstrate the potential for selective substitution and functionalization of the isoquinoline ring (J. Zoltewicz & Terence M. Oestreich, 1991).
科学的研究の応用
1. Reactions with Amide Ion in Ammonia
5-Bromo-4-chloroisoquinoline, when reacted with amide and thiomethoxide ions in refluxing liquid ammonia, preferentially reacts with thiolate ion to produce 4-(methylthio)isoquinoline. This process involves a competition between SRN1 substitution and σ complex formation (Zoltewicz & Oestreich, 1991).
2. Bioreductively Activated Prodrug System
This compound has been explored as a potential bioreductively activated prodrug system. It has been used in the synthesis of 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, which upon biomimetic reduction, releases 5-bromoisoquinolin-1-one, showing potential for targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
3. Synthesis of PI3K/mTOR Inhibitors
The compound synthesized from this compound serves as an important intermediate in the creation of PI3K/mTOR inhibitors, which are significant in cancer treatment and research (Lei et al., 2015).
Safety and Hazards
The safety information for 5-Bromo-4-chloroisoquinoline includes several hazard statements: H302, H315, H320, H335 . These codes represent specific hazards associated with the compound. The compound should be handled with care, following the precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 .
作用機序
The mechanism of action of these compounds often involves interaction with cellular targets such as enzymes or receptors, leading to changes in cellular processes . For example, chloroquine, an aminoquinolone derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
The molecular and cellular effects of these compounds can include changes in gene expression, enzyme activity, cellular signaling pathways, and cell morphology .
Environmental factors such as temperature, pH, and the presence of other substances can influence the stability, solubility, and bioavailability of these compounds, potentially affecting their efficacy .
特性
IUPAC Name |
5-bromo-4-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZRTGVSAHMYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

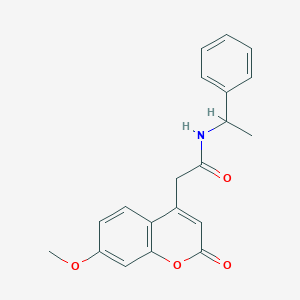

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
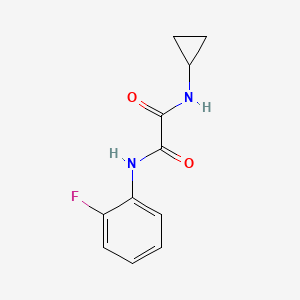
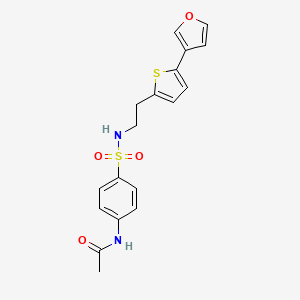
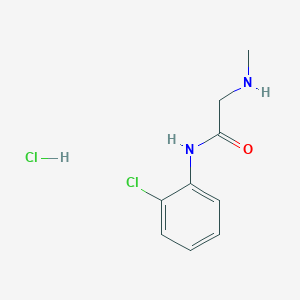
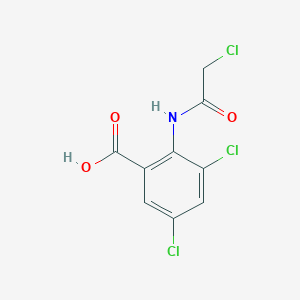
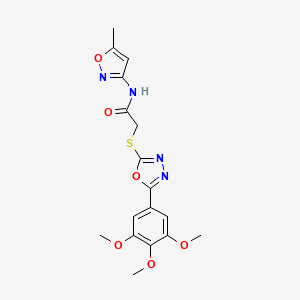
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

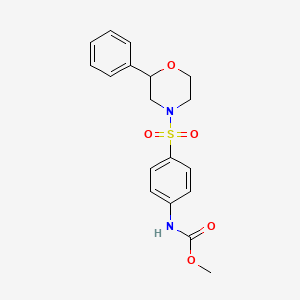
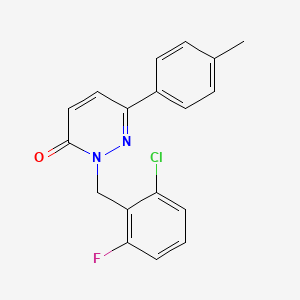
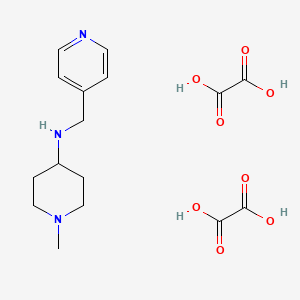
![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)